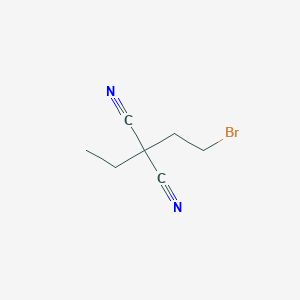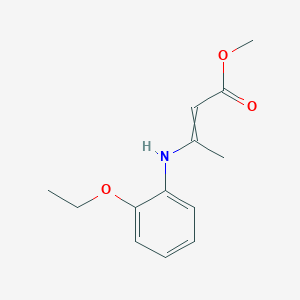![molecular formula C11H12BrF3O2 B12606652 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene CAS No. 651326-76-0](/img/structure/B12606652.png)
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is an organic compound that features a bromine atom, three fluorine atoms, and an ethoxyethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene typically involves the bromination of a suitable precursor, followed by the introduction of the ethoxyethoxy group. One common method involves the reaction of 2,3,4,5-tetrafluorotoluene with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then reacted with ethoxyethanol under basic conditions to introduce the ethoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ethoxyethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or modified ethoxyethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the ethoxyethoxy group undergoes transformation, leading to the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-[(1-methoxyethoxy)methyl]-3,4,5-trifluorobenzene
- 1-Bromo-2-[(1-ethoxyethoxy)methyl]-4,5-difluorobenzene
- 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,5-difluorobenzene
Uniqueness
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct electronic properties. The ethoxyethoxy group also provides flexibility in chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
651326-76-0 |
|---|---|
Molekularformel |
C11H12BrF3O2 |
Molekulargewicht |
313.11 g/mol |
IUPAC-Name |
1-bromo-2-(1-ethoxyethoxymethyl)-3,4,5-trifluorobenzene |
InChI |
InChI=1S/C11H12BrF3O2/c1-3-16-6(2)17-5-7-8(12)4-9(13)11(15)10(7)14/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
HSFUVHYGQCIAGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCC1=C(C=C(C(=C1F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Hydrazinylmethyl)phenyl]acetamide](/img/structure/B12606569.png)

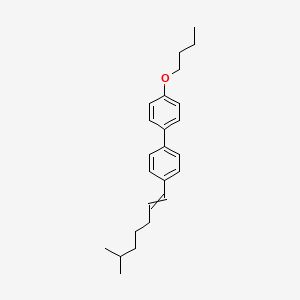
![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
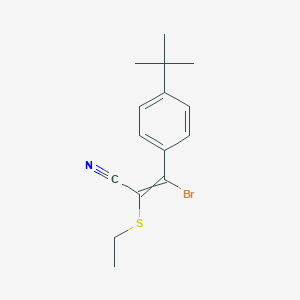

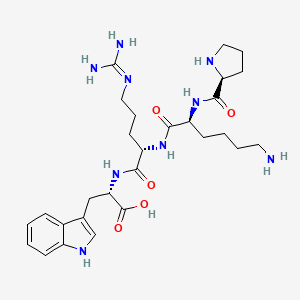
![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
